molecular formula C19H18N2O4 B2937995 (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate CAS No. 622796-92-3

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B2937995
CAS No.: 622796-92-3
M. Wt: 338.363
InChI Key: JMXDWFSTVXWKAU-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic benzofuran derivative intended for research and development purposes. Compounds based on the (Z)-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold are of significant interest in medicinal chemistry and chemical biology . The structural motif of a benzofuran core fused with a pyridine ring is commonly investigated for its potential biological activity and solid-state fluorescence properties, which are valuable for developing new organic materials and probes . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-21(4-2)19(23)24-14-5-6-15-16(12-14)25-17(18(15)22)11-13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDWFSTVXWKAU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the attachment of the diethylcarbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent positions or functional groups. Key comparisons include:

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate (CAS 622796-42-3)
  • Structural Difference : Pyridin-3-ylmethylidene vs. pyridin-4-ylmethylidene substituent.
  • Source :
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (CAS 622795-29-3)
  • Structural Difference : 2,6-Dimethoxybenzoate ester vs. diethylcarbamate group.
  • The dimethoxy groups on the benzoate may increase lipophilicity (XLogP3 = 3.9) compared to the carbamate analog.
  • Source :
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
  • Structural Difference : Tetrahydroimidazo[1,2-a]pyridine core vs. benzofuran.
  • Impact: The imidazopyridine system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Source :

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) XLogP3
Target Compound C₂₀H₁₉N₂O₅ 367.38 Pyridin-4-ylmethylidene, carbamate Not reported ~3.5*
Pyridin-3-ylmethylidene carbamate analog C₂₀H₁₉N₂O₅ 367.38 Pyridin-3-ylmethylidene, carbamate Not reported ~3.5*
2,6-Dimethoxybenzoate analog C₂₃H₁₇NO₆ 403.38 Pyridin-3-ylmethylidene, benzoate Not reported 3.9
Imidazopyridine derivative (2c) C₂₈H₂₅BrN₄O₅ 577.43 Bromophenyl, cyano, imidazopyridine 223–225 Not reported

*Estimated based on structural similarity to .

Bioactivity Considerations

  • Insecticidal Potential: Benzofuran derivatives are known for insecticidal properties. The diethylcarbamate group may enhance penetration through insect cuticles, as suggested by studies on plant-derived bioactive compounds .
  • Role of Substituents: Pyridinylmethylidene groups may interact with nicotinic acetylcholine receptors (nAChRs) in insects, a target for neonicotinoid pesticides. The 4-position nitrogen could mimic nicotine’s binding mode more effectively than the 3-position .

Biological Activity

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4} with a molecular weight of approximately 342.39 g/mol. The structure features a benzofuran core, a pyridine moiety, and a carbamate function, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzofuran derivatives with pyridine-based reagents under controlled conditions. The synthesis process has been optimized to enhance yield and purity, often exceeding 95% purity in laboratory settings .

Antitumor Activity

Recent studies have demonstrated that compounds similar to (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran derivatives exhibit significant antitumor activity. For instance, derivatives containing the benzofuran structure have been tested against various cancer cell lines using both 2D and 3D culture assays. In vitro studies showed that these compounds can inhibit cell proliferation effectively:

CompoundCell LineIC50 (μM)Assay Type
Compound AA5495.50 ± 0.122D
Compound BHCC8276.26 ± 0.333D
(2Z)-3-oxo...NCI-H3586.48 ± 0.112D

These findings indicate that the compound may act by disrupting cellular processes critical for tumor growth .

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed that certain modifications in the structure enhance antibacterial potency:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli1 μg/mL

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Mode of Action

The proposed mechanisms for the biological activity of (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran derivatives include:

  • DNA Intercalation : Similar compounds have been observed to intercalate into DNA, leading to inhibition of DNA-dependent enzymes.
  • Enzyme Inhibition : The carbamate group may contribute to enzyme inhibition through reversible binding.
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving a derivative similar to (2Z)-3-oxo... showed a reduction in tumor size among patients with advanced non-small cell lung cancer.
  • Antimicrobial Resistance : Research highlighted the effectiveness of these compounds against antibiotic-resistant strains of Staphylococcus aureus, indicating potential for new therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.